Product packaging for Acetoxymethyl vinyl ketone(Cat. No.:CAS No. 38982-28-4)

Acetoxymethyl vinyl ketone

Cat. No.: B015346
CAS No.: 38982-28-4
M. Wt: 128.13 g/mol
InChI Key: GZNCCNHJQSRXNU-UHFFFAOYSA-N
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Description

Acetoxymethyl vinyl ketone is a high-value bifunctional reagent that serves as a versatile synthetic building block in organic chemistry and materials science research. Its structure features both a highly reactive vinyl ketone (enone) moiety and an acetoxymethyl group, making it an excellent substrate for conjugate additions and a potential precursor to more complex molecular architectures. Researchers primarily utilize this compound in Michael addition reactions, where nucleophiles readily add to the β-carbon of the enone system. Furthermore, the acetoxymethyl group can be hydrolyzed or otherwise transformed, providing a handle for further functionalization or serving as a protected aldehyde equivalent. This reactivity profile makes this compound particularly valuable for the synthesis of complex natural product analogs, the development of novel polymers through cross-linking reactions, and the creation of functionalized scaffolds for pharmaceutical and agrochemical discovery. Its ability to participate in sequential or one-pot multifunctionalization strategies offers significant utility for streamlining synthetic routes and exploring new chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B015346 Acetoxymethyl vinyl ketone CAS No. 38982-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxobut-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-6(8)4-9-5(2)7/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCCNHJQSRXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393783
Record name ACETOXYMETHYL VINYL KETONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38982-28-4
Record name ACETOXYMETHYL VINYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetoxymethyl Vinyl Ketone
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Synthetic Methodologies and Mechanistic Aspects of Acetoxymethyl Vinyl Ketone Formation

Established Synthetic Routes to Acetoxymethyl Vinyl Ketone

This compound, a valuable intermediate in organic synthesis, can be prepared through several established routes. These methods often involve the transformation of readily available starting materials through various reaction pathways.

Synthesis from 2-Butyne-1,4-diol (B31916) Precursors

One of the early and notable syntheses of this compound involves the use of 2-butyne-1,4-diol as a starting material. oup.commolaid.comoup.com This method is part of a broader effort in the total synthesis of carbohydrates. oup.com The conversion of 2-butyne-1,4-diol to this compound provides a key intermediate. oup.com This ketone can then be further reacted, for instance, by the addition of acetyl hypobromite (B1234621) to yield 1,4-diacetoxy-3-bromobutan-2-one, a precursor for the synthesis of DL-erythrulose. oup.com

Condensation Reactions of 2,4-Diketoesters with Formaldehyde (B43269)

A significant synthetic route involves the reaction of 2,4-diketoesters with formaldehyde. researchgate.net This method provides a pathway to α,β-unsaturated alkyl ketones. researchgate.net Specifically, the reaction of 2,4-diketoesters with aqueous formaldehyde in the presence of a potassium carbonate solution as a base yields α-methylene-β-hydroxyalkanones. researchgate.netresearchgate.net These intermediates can then lead to the formation of α-acetoxymethyl alkyl vinyl ketones. researchgate.net For example, α-acetoxymethyl alkyl vinyl ketone can be coupled with Grignard reagents in the presence of a catalytic amount of LiCuBr2 at low temperatures to produce various α,β-unsaturated alkyl ketones. researchgate.netresearchgate.net

Preparation via 2-Functional Alkyl-1,3-Diketones

A convenient method for synthesizing α-functional alkyl vinyl ketones, including this compound, utilizes 2-functional alkyl-1,3-diketones as starting materials. researchgate.net The reaction is carried out by treating the 2-functional alkyl-1,3-diketone with 30% aqueous formaldehyde using an aqueous potassium carbonate solution (6-10M) as a base. researchgate.net This deacylative condensation reaction proceeds under heterogeneous liquid-solid conditions at room temperature and notably, in the absence of an organic solvent, affording good yields of the desired α-functional alkyl vinyl ketones. researchgate.net

This method has been successfully applied to a range of 2-alkylated-1,3-diketones, leading to the corresponding α-functional vinyl ketones with yields ranging from 46-81%. researchgate.net

Table 1: Synthesis of α-Functional Vinyl Ketones from 2-Alkylated-1,3-Diketones researchgate.net

Entry2-Alkylated-1,3-diketoneProduct (α-Functional Vinyl Ketone)Yield (%)
3aMethyl 3-acetyl-2-oxobutanoateMethyl 3-methylene-4-oxopentanoate75
3bEthyl 3-acetyl-2-oxobutanoateEthyl 3-methylene-4-oxopentanoate81
3cEthyl 4-acetyl-2-oxopentanoateEthyl 4-methylene-5-oxohexanoate78
3d3-Propionylpentane-2,4-dione4-Methylene-3-oxohexan-2-one65
3e3-Benzoylpentane-2,4-dione3-Methylene-1-phenylbutan-1,2-dione55
3f3-Acetyl-1-phenylbutane-1,3-dione3-Methylene-4-phenylbutan-2,4-dione46
3g2-Acetylcyclohexanone2-Methylene-1-(cyclohex-1-en-1-yl)ethan-1-one72
3h2-Acetylcyclopentanone2-Methylene-1-(cyclopent-1-en-1-yl)ethan-1-one68

Data sourced from a study on the deacylative condensation of monoalkylated 1,3-diketones with aqueous formaldehyde. The yields represent the isolated yields of the a-functional vinyl ketones.

Exploration of Alternative and Green Synthetic Pathways

Research into the synthesis of vinyl ketones is continuously evolving, with a focus on developing more efficient and environmentally friendly methods. While specific "green" syntheses for this compound are not extensively detailed in the provided context, the broader field of vinyl ketone synthesis points towards such advancements. For instance, the development of catalyst-free and solvent-free methods for preparing related compounds, such as the synthesis of N-[(1H-indol-3-yl)arylmethyl]heteroarylamines, highlights a trend towards greener chemistry. acs.org The use of aqueous reaction media, as seen in the condensation reactions with formaldehyde, also aligns with green chemistry principles. researchgate.net The development of methods using recyclable catalysts is another area of active research. researchgate.net

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms behind the formation of this compound is crucial for optimizing existing synthetic routes and designing new ones.

Computational Studies on Reaction Mechanisms (e.g., Schlosser–Corey type pathways)

Computational studies have been employed to investigate the mechanistic aspects of reactions that produce precursors to this compound. researchgate.net For instance, in the synthesis of α-hydroxymethylated enones, which are related to this compound, a combination of synthetic and computational studies has been used to probe the reaction mechanism. researchgate.net These investigations support a Schlosser–Corey type reaction mechanism. researchgate.net The outcome of this reaction is influenced by a balance between two competing pathways, with the steric environment of the substrate playing a key role in determining which pathway is favored. researchgate.net

Elucidation of Transition States and Energetic Profiles

The formation and subsequent reactions of vinyl ketones and related species have been the subject of theoretical studies to understand their stability and reactivity. For instance, in the context of isoprene (B109036) ozonolysis, the Criegee intermediate, methyl vinyl ketone oxide (MVK-OO), is formed. nih.gov Computational studies have been crucial in understanding its unimolecular decay. The transition state for the hydrogen atom transfer mechanism in syn-MVK-OO, which leads to the formation of hydroxyl radicals, has a computed barrier of 18.0 kcal mol⁻¹. nih.gov This theoretical value is in agreement with experimental observations of the OH product appearance rate. nih.gov Master equation modeling has further predicted a thermal unimolecular decay rate for syn-MVK-OO of 33 s⁻¹ at 298 K and 1 atm. nih.gov

For the anti-MVK-OO isomer, theoretical calculations suggest that its decay is initiated by isomerization to a dioxole. nih.gov Additionally, research on the iridium-catalyzed C-H alkenylation of enamides with vinyl acetates has provided optimized structures of syn-β-acetoxy elimination transition states, which are relevant to the chemistry of acetoxy-functionalized ketones. researchgate.net

Catalytic Influences and Optimization of Reaction Conditions

The synthesis of vinyl ketones is highly dependent on the choice of catalyst and reaction conditions. In the synthesis of methyl vinyl ketone from acetone (B3395972) and paraformaldehyde, a catalyst system comprising a halogen acid salt of a secondary amine and a non-soluble solid oxide of various elements (Groups IB, IIIA, IVA, IVB, VA, VB, VIB, and VIII) has been utilized. google.com Optimal conditions for this reaction are reported to be temperatures between 120-150°C and pressures of 700-1200 kPa. google.com

The hydration of monovinylacetylene to produce methyl vinyl ketone is effectively catalyzed by mercury salts in an acidic medium. google.com The efficiency and lifespan of this catalyst can be significantly improved by the addition of an oxidizing agent, such as ferric sulfate, which maintains the mercury salt in its active, higher valence state. google.com The reaction temperature is best maintained between 50 and 80°C, with an optimal acid concentration of 10-50%. google.com

The use of solid acid catalysts, such as Amberlyst-15, has proven effective in the synthesis of flavoring ketones through the alkylation of acetoacetic ester followed by decarboxylation. nih.gov This heterogeneous catalyst allows for efficient reaction under solvent-free conditions and can be reused multiple times without significant loss of activity. nih.gov

The table below summarizes various catalytic systems and conditions for related vinyl ketone syntheses.

Reaction TypeCatalyst SystemBase/SolventTemperature (°C)Yield (%)Ref.
Deacylative CondensationNone specifiedK₂CO₃ (aq)Room Temp.46-81 researchgate.net
Ketone VinylationSecondary Amine Halogen Salt + Solid Metal OxideAcetone120-150- google.com
Monovinylacetylene HydrationHgO, H₂SO₄, Fe₂(SO₄)₃Water50-80~85 (by weight) google.com
Alkylation-DecarboxylationAmberlyst-15Solvent-free-82 nih.gov
Michael AdditionBinaphthyl-modified thiourea-tertiary amine VTolueneRoom Temp.81-91 mdpi.com

Derivatization and Functionalization Strategies for this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its electrophilic nature makes it a good substrate for conjugate addition reactions. For example, it can undergo coupling with Grignard reagents in the presence of a catalytic amount of LiCuBr₂ to form α,β-unsaturated alkyl ketones. researchgate.net

The ketone and vinyl groups are sites for various chemical modifications. The ketone can be targeted in reactions like the Morita–Baylis–Hillman reaction, where aldehydes add to methyl vinyl ketone in the presence of catalysts like triphenylphosphine (B44618) and a phenol (B47542) co-catalyst. rsc.org Furthermore, the α,β-unsaturated system of vinyl ketones is a classic Michael acceptor. Enantioselective Michael additions of substrates like 3-aryl-substituted oxindoles to methyl vinyl ketone have been achieved with high yields and enantioselectivities using bifunctional organocatalysts. mdpi.com

The compound is also a precursor in the synthesis of other valuable chemicals. For instance, a labeled version, this compound-¹³C₄, is an intermediate in the synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-¹³C₄, a labeled metabolite of butadiene. labmix24.comlabmix24.com Derivatization can also occur via reactions like cycloadditions. As an electrophilic alkene, methyl vinyl ketone reacts with cyclopentadiene (B3395910) to form a norbornene derivative, which is an intermediate in the synthesis of the drug biperiden. wikipedia.org

Finally, derivatization for analytical purposes is common. Aldehydes and ketones can be derivatized with 2-nitrophenylhydrazine (B1229437) (2-NPH) to form hydrazones, which can then be analyzed by HPLC-DAD-MS. nih.gov

Reactivity and Transformational Chemistry of Acetoxymethyl Vinyl Ketone

Reactivity of the Acetoxy Moiety

The acetoxy group (CH₃COO-) attached to the methylene (B1212753) unit of the ketone is an ester functionality and exhibits reactivity common to this class of compounds.

The acetoxy group in acetoxymethyl vinyl ketone is subject to hydrolysis, a reaction that cleaves the ester bond. cymitquimica.com This process typically occurs under acidic or basic conditions to yield hydroxymethyl vinyl ketone and acetic acid. While specific studies detailing the kinetics of this hydrolysis are not prevalent, the general mechanism for ester hydrolysis is well-established. Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses, expelling the alcohol as a leaving group. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water.

Conversely, the corresponding hydroxymethyl vinyl ketone can undergo esterification with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, to form this compound. This transformation is a standard method for introducing the acetoxy protecting group.

Transacylation, or transesterification, involves the exchange of the acetoxy group for another acyl group. This can be achieved by reacting this compound with a different carboxylic acid in the presence of an acid or base catalyst, or by reaction with another ester. This process allows for the modification of the ester functionality, potentially altering the compound's properties or providing a route to different derivatives. For instance, reaction with a longer-chain carboxylic acid would yield a different acyloxymethyl vinyl ketone.

Reactivity of the Vinyl Ketone Functional Group

The vinyl ketone functional group is a classic example of an α,β-unsaturated carbonyl system, which makes it a highly reactive and versatile synthetic intermediate. guidechem.comwikipedia.org Its reactivity is dominated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene.

Nucleophiles can attack the vinyl ketone at two positions: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). fiveable.melibretexts.org The pathway taken often depends on the nature of the nucleophile and the reaction conditions.

This compound is a potent Michael acceptor, readily undergoing conjugate addition with a wide variety of soft nucleophiles. guidechem.comwikipedia.org This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgresearchgate.net The electron-withdrawing nature of the ketone group polarizes the double bond, making the β-carbon electron-deficient and susceptible to attack.

The general mechanism involves the attack of a nucleophile on the β-carbon, which generates an enolate intermediate. This enolate is then protonated to give the final adduct. A diverse range of nucleophiles can be employed in this reaction.

Examples of Michael Additions to Vinyl Ketones:

Nucleophile (Michael Donor)Product TypeCatalyst/Conditions
β-Ketoesters1,5-Dicarbonyl CompoundChiral N,N′-dioxide–scandium trifluoromethanesulfonate (B1224126) complex. rsc.org
Diethyl Malonate1,5-Dicarbonyl CompoundBase (e.g., sodium ethoxide). wikipedia.org
Amines (Aza-Michael)β-AminoketoneCan be catalyzed by various acids or bases. researchgate.net
Thiols (Thia-Michael)β-ThioketoneOften proceeds without a catalyst or with a mild base.
Enolates1,5-Dicarbonyl CompoundBase-catalyzed, key step in Robinson annulation. fiveable.me

In a notable application, 1-acetoxybut-3-en-2-one (an isomer of this compound) was used in a multi-step synthesis where it added to benzaldehyde (B42025) to form an initial ester adduct, which was then cyclized into a lactone. mdpi.comresearchgate.net

The reaction of this compound with hard nucleophiles, such as Grignard reagents (RMgX), is more complex. wikipedia.org These reagents can participate in either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the vinyl group. mdpi.comchemguide.co.uk The regioselectivity is influenced by factors like steric hindrance, temperature, and the presence of catalysts like copper salts.

Typically, in the absence of a copper catalyst, Grignard reagents favor 1,2-addition to the carbonyl, yielding a tertiary allylic alcohol after workup. chemguide.co.uk

Reaction Pathway with Grignard Reagent (1,2-Addition):

Step 1: The Grignard reagent (e.g., CH₃MgBr) attacks the electrophilic carbonyl carbon. libretexts.org

Step 2: The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

Step 3: Aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

However, when a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or lithium cuprate (B13416276) (R₂CuLi), is introduced, the reaction pathway shifts dramatically to favor 1,4-conjugate addition. This forms a new carbon-carbon bond at the β-position. The resulting enolate is then protonated during workup to yield the corresponding saturated ketone.

Data on Grignard Reactions with α,β-Unsaturated Ketones:

ReagentCatalystPredominant Product Type
RMgXNone1,2-Addition Product (Tertiary Alcohol)
RMgXCatalytic Cu(I)1,4-Addition Product (Saturated Ketone)
R₂CuLi (Gilman Reagent)None1,4-Addition Product (Saturated Ketone)

These reactions highlight the tunable reactivity of this compound, allowing for the selective formation of different structural motifs based on the chosen reagents and conditions.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The reactivity of this compound in cycloaddition reactions is characterized by the interplay of its electron-deficient alkene moiety and the adjacent carbonyl and acetoxymethyl groups. These features make it a versatile substrate for constructing cyclic and bicyclic systems, primarily through Diels-Alder and [2+2] cycloaddition pathways.

Diels-Alder Reactions

As a dienophile, this compound is expected to react with a variety of conjugated dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The electron-withdrawing nature of the acetyl and acetoxymethyl groups activates the vinyl double bond, making it a suitable partner for electron-rich dienes. organic-chemistry.org The stereoselectivity of these reactions, particularly the endo versus exo orientation of the substituents in the resulting cyclohexene (B86901) ring, is a key aspect of their synthetic utility.

In reactions analogous to those of methyl vinyl ketone, the Diels-Alder reaction of this compound with a cyclic diene like cyclopentadiene (B3395910) is expected to yield a mixture of endo and exo isomers. chemicalpapers.comrsc.orgresearchgate.net Computational studies on the reaction between cyclopentadiene and methyl vinyl ketone suggest that while there is a slight intrinsic preference for the endo product, the endo:exo ratio can be close to 1:1 under thermal conditions. rsc.orgresearchgate.net The presence of a Lewis acid catalyst can significantly influence this selectivity, often favoring the endo adduct due to enhanced secondary orbital interactions between the diene and the activated dienophile. rsc.orgmasterorganicchemistry.com For instance, the Lewis acid-catalyzed reaction of methyl vinyl ketone with cyclopentadiene shows a notable increase in the proportion of the endo product. nih.gov

The use of vinyl acetate (B1210297) derivatives as "masked ketenes" in Diels-Alder reactions provides another relevant comparison. For example, 1-cyanovinyl acetate reacts with dienes to form cycloadducts that can be subsequently hydrolyzed to the corresponding ketone. scispace.comresearchgate.netmdpi.com This approach highlights the synthetic potential of vinyl acetate moieties in constructing bicyclic ketones.

Table 1: Representative Diels-Alder Reactions of Vinyl Ketones with Dienes
DieneDienophileCatalyst/ConditionsProduct(s)Endo:Exo RatioReference(s)
CyclopentadieneMethyl vinyl ketoneNone5-Acetyl-2-norbornene~1:1 rsc.orgresearchgate.net
CyclopentadieneMethyl vinyl ketoneLewis Acid5-Acetyl-2-norborneneIncreased endo masterorganicchemistry.comnih.gov
1-EthylcyclopentadieneMethyl vinyl ketoneThermal1-Ethyl-5-acetylbicyclo[2.2.1]hept-2-ene & 1-Ethyl-6-acetylbicyclo[2.2.1]hept-2-eneMixture of isomers chemicalpapers.com
Fused Furan1-Cyanovinyl acetateThermalBicyclic ketone (after hydrolysis)1:1 atropisomers scispace.com

[2+2] Cycloaddition Reactions

This compound can also participate in [2+2] cycloaddition reactions, typically under photochemical conditions. The photoexcitation of the enone system leads to the formation of a cyclobutane (B1203170) ring with an alkene. organicreactions.orgwikipedia.org These reactions are valuable for synthesizing strained four-membered rings and can be performed both inter- and intramolecularly. wikipedia.orgnsf.gov

The mechanism of enone [2+2] photocycloadditions is generally believed to proceed through a stepwise pathway involving a triplet diradical intermediate. wikipedia.org The regioselectivity of the cycloaddition, leading to "head-to-head" or "head-to-tail" isomers, can be influenced by factors such as solvent polarity and the nature of the substituents on both the enone and the alkene. scispace.com For instance, in the photocycloaddition of 2-cyclopentenone to alkenols, the regioselectivity was found to be dependent on the solvent and the concentration of the alkenol, which was attributed to hydrogen bonding effects. scispace.com

Intramolecular [2+2] cycloadditions of derivatives containing a vinyl ketone moiety are also a powerful tool for constructing bicyclic systems. nih.gov For example, the intramolecular cycloaddition of γ,δ-unsaturated ketenes can produce bicyclo[2.1.1]hexan-5-ones with high regioselectivity. nih.govthieme-connect.de

Table 2: Examples of [2+2] Cycloaddition Reactions Involving Enones
EnoneAlkeneConditionsProduct TypeKey FindingsReference(s)
2-CyclohexenoneVinyl acetatePhotochemicalBicyclic cyclobutaneStepwise mechanism proposed researchgate.net
2-Cyclopentenone(ω-1)-Alken-1-olsPhotochemical, various solventsHead-to-head and head-to-tail cycloadductsRegioselectivity influenced by solvent and concentration scispace.com
γ,δ-Unsaturated ketenes(intramolecular)ThermalBicyclo[2.1.1]hexan-5-onesComplete regioselectivity nih.govthieme-connect.de
2(1H)-QuinoloneEthyl vinyl ketoneVisible light, chiral catalystChiral cyclobutaneHigh enantioselectivity nih.gov

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful carbon-carbon bond-forming reaction, and this compound, with its terminal alkene, is a potential substrate for such transformations. The most relevant type of olefin metathesis for this compound is likely to be ring-closing metathesis (RCM) when it is part of a larger diene system.

Ring-Closing Metathesis (RCM)

In the context of RCM, a diene containing an this compound moiety could undergo intramolecular cyclization to form a cyclic enone. These reactions are typically catalyzed by ruthenium-based catalysts, such as the Grubbs catalysts, which are known for their tolerance of various functional groups, including ketones and esters. organic-chemistry.orgharvard.eduwikipedia.org The driving force for RCM is often the formation of a stable cyclic system and the release of a small volatile alkene, such as ethylene. wikipedia.org

The efficiency of RCM can be influenced by the substitution pattern of the diene and the presence of nearby functional groups. For instance, the presence of an alkoxy group can facilitate RCM of acyclic 1,6-dienes to form highly substituted cyclopentenols. rsc.orgdoi.org While direct examples of RCM involving this compound are not extensively documented, the reactivity of similar dienes provides a strong indication of its potential in this area.

Table 3: Representative Ring-Closing Metathesis Reactions
Substrate TypeCatalystProduct TypeKey FeaturesReference(s)
Acyclic 1,6-dienes with secondary OHGrubbs catalystCyclopentenolsAlkoxy group facilitates reaction rsc.orgdoi.org
Diene with terminal alkenesGrubbs catalystCyclic alkeneFormation of 5- to 30-membered rings wikipedia.org
Sterically congested 1,9-dienesGrubbs catalystCycloheptene derivativesDouble bond migration-ring closing rsc.org
Diene with terminal alkenesSchrock's molybdenum catalystO- and N-heterocyclesHigh catalyst activity wikipedia.org

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, a characteristic reaction of alkenes. The regioselectivity of these additions is governed by the electronic effects of the adjacent carbonyl and acetoxymethyl groups.

Addition of Hydrogen Halides (Hydrohalogenation)

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene of this compound is expected to follow Markovnikov's rule. libretexts.org This rule predicts that the proton (the electrophile) will add to the less substituted carbon of the double bond (the α-carbon), leading to the formation of a carbocation intermediate on the more substituted carbon (the β-carbon). libretexts.orgchemistrysteps.com However, due to the electron-withdrawing nature of the adjacent carbonyl group, the resulting carbocation at the β-position is destabilized. An alternative consideration is the formation of a carbocation at the α-position, which would be adjacent to the carbonyl group. The subsequent attack of the halide nucleophile would then complete the addition. In the case of α,β-unsaturated ketones, the addition of HX often leads to the halogen adding to the β-carbon.

Addition of Halogens (Halogenation)

The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) to the double bond of this compound would proceed via an electrophilic addition mechanism. libretexts.org This reaction typically involves the formation of a cyclic halonium ion intermediate, followed by the backside attack of the halide ion. libretexts.org This results in the anti-addition of the two halogen atoms across the double bond, yielding a dihalogenated product.

Addition of Water (Hydration)

The acid-catalyzed hydration of the alkene in this compound involves the addition of water across the double bond. libretexts.orgresearchgate.net Similar to hydrohalogenation, the reaction is initiated by the protonation of the alkene to form a carbocation intermediate, followed by the nucleophilic attack of water. libretexts.orgorgosolver.comlibretexts.org The regioselectivity would again be expected to follow Markovnikov's rule, leading to the formation of a β-hydroxy ketone after deprotonation. chemistrysteps.comyoutube.com The initial product of hydration of the vinyl group is an enol, which would tautomerize to the more stable ketone.

Table 4: Electrophilic Addition Reactions to α,β-Unsaturated Ketones and Alkenes
ReagentSubstrate TypeMechanismRegioselectivityProduct TypeReference(s)
HBrUnsymmetrical AlkeneElectrophilic AdditionMarkovnikovAlkyl Halide libretexts.org
Br₂AlkeneElectrophilic AdditionAnti-additionVicinal Dihalide libretexts.org
H₂O/H⁺AlkeneElectrophilic AdditionMarkovnikovAlcohol libretexts.orgresearchgate.netorgosolver.com
H₂O/H⁺, HgSO₄AlkyneElectrophilic AdditionMarkovnikovKetone (via enol) chemistrysteps.comyoutube.com

Applications of Acetoxymethyl Vinyl Ketone in Advanced Organic Synthesis

Total Synthesis of Complex Natural Products and Analogues

The strategic use of acetoxymethyl vinyl ketone has been instrumental in the total synthesis of various complex natural products and their analogues. Its reactivity allows for the construction of key structural motifs found in these intricate molecules.

Precursor for α-Hydroxymethylated Enones

This compound is a key precursor for the synthesis of α-hydroxymethylated enones. researchgate.net These structural units are important components in many biologically active compounds. The synthesis often involves the reaction of 2,4-diketoesters with aqueous formaldehyde (B43269) in the presence of a base like potassium carbonate to yield α-hydroxymethylated-β-hydroxyalkanones, which can then be converted to the desired α-hydroxymethylated enones. researchgate.net One method describes the coupling of α-acetoxymethyl alkyl vinyl ketone with Grignard reagents, catalyzed by a small amount of lithium cupric bromide (LiCuBr2) at low temperatures, to produce α,β-unsaturated alkyl ketones. researchgate.net

Intermediate in Carbohydrate Synthesis (e.g., DL-Erythrulose derivatives)

In the field of carbohydrate chemistry, this compound has been utilized as an intermediate in the synthesis of sugars and their derivatives. researchgate.netoup.com A notable example is the synthesis of DL-erythrulose. researchgate.netrsc.org The process begins with the conversion of 2-butyne-1,4-diol (B31916) to this compound. researchgate.net This is followed by the addition of acetyl hypobromite (B1234621) to the vinyl ketone, yielding 1,4-diacetoxy-3-bromobutan-2-one. researchgate.net Subsequent treatment with silver acetate (B1210297) produces tri-O-acetyl-DL-erythrulose, which upon hydrolysis, affords DL-erythrulose. researchgate.net

Building Block for Macrocyclic Keto Lactones

This compound has proven to be an effective building block in the synthesis of macrocyclic keto lactones. researchgate.net A method for macrolactonization has been developed that involves the intramolecular nucleophilic displacement of a chloride from a highly electrophilic α-chloro ketone by a distant carboxylate nucleophile. This efficient process allows for the formation of 11-membered keto lactones at relatively high concentrations without the formation of dimeric or oligomeric byproducts. researchgate.net The use of the highly functionalized this compound as a radical acceptor was particularly successful when the reaction temperature was lowered to -78°C. researchgate.net

Synthesis of Bioactive Molecules (e.g., pharmaceuticals, agrochemicals)

The versatility of this compound extends to its use as a building block in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. numberanalytics.combiosynth.com Ketones, in general, are fundamental in medicinal chemistry and drug design due to their ability to interact with biological targets. numberanalytics.com Polysubstituted furans, which are present in numerous bioactive compounds, can be synthesized using methodologies that may involve intermediates derivable from this compound. researchgate.net The development of efficient synthetic routes to these and other heterocyclic systems is crucial for the discovery of new therapeutic and agricultural agents. researchgate.net

Catalytic Transformations Utilizing this compound

Catalytic methods employing this compound have emerged as powerful tools for constructing complex molecular architectures. These transformations often exhibit high efficiency and selectivity.

Computational and Theoretical Studies on Acetoxymethyl Vinyl Ketone Reactivity

Electronic Structure and Bonding Characterization

The electronic structure and nature of chemical bonds within acetoxymethyl vinyl ketone are fundamental to its reactivity. Computational methods allow for a detailed characterization of these features.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other reagents. youtube.com

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs of the carbonyl and ester groups, as well as the π-system of the vinyl group. A higher HOMO energy indicates a greater tendency to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com In this compound, an α,β-unsaturated ketone, the LUMO is anticipated to be a π* orbital distributed across the C=C-C=O conjugated system. wikipedia.org A low LUMO energy suggests a strong propensity to accept electrons, making the molecule susceptible to nucleophilic attack. This is characteristic of vinyl ketones, which are known to be excellent Michael acceptors. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Interpretation of Frontier Molecular Orbitals in Reactivity Analysis
OrbitalDescriptionImplication for Reactivity
HOMOHighest energy orbital containing electronsGoverns nucleophilicity; higher energy indicates stronger electron-donating ability.
LUMOLowest energy orbital devoid of electronsGoverns electrophilicity; lower energy indicates stronger electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates kinetic stability; a smaller gap suggests higher reactivity.

While FMO theory describes delocalized orbitals, the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize and analyze the extent of electron localization in a molecule's three-dimensional space. wikipedia.orglabinsights.nl This provides an intuitive picture of chemical bonding, lone pairs, and atomic shell structure. wikipedia.orgresearchgate.net

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron near a reference electron of the same spin. wikipedia.org High ELF values (approaching 1) signify regions where electrons are highly localized, such as in covalent bonds or as lone pairs. researchgate.net An ELF analysis of this compound would be expected to show high localization in the C=O and C-O bonds of the ester and ketone groups, as well as distinct regions corresponding to the lone pairs on the oxygen atoms.

Localized Orbital Locator (LOL): LOL provides information about regions where localized orbitals have maximum overlap, which is often related to the local kinetic energy of the electrons. researchgate.netnih.gov Similar to ELF, LOL analysis helps to distinguish between bonding regions, lone pairs, and areas of delocalized electrons. researchgate.net For this compound, LOL plots would highlight the covalent framework, with high values in the C-C, C-H, C=C, and C=O bonding regions. Studies on similar molecules show that LOL offers a clear and intuitive picture of π-bonding. researchgate.net

Reaction Pathway Energetics and Transition State Analysis

Understanding the mechanisms of reactions involving this compound requires mapping out the potential energy surface, identifying transition states, and calculating activation energies.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the reaction mechanisms of medium-sized organic molecules. worktribe.com DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states.

For α,β-unsaturated ketones like this compound, a key reaction is the Michael addition. DFT studies on the analogous methyl vinyl ketone have been performed to elucidate the mechanism of this reaction. researchgate.net These calculations reveal the energetics of the reaction pathway, showing, for example, how catalysts can lower the activation barrier by stabilizing transition states. researchgate.net A DFT analysis of this compound reacting with a nucleophile would similarly involve locating the transition state for the conjugate addition and calculating the associated activation energy, thereby providing a quantitative measure of the reaction rate.

For more precise energy calculations, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on solving the Schrödinger equation with fewer approximations than DFT but are significantly more computationally demanding. nih.gov

These high-accuracy methods are often used to benchmark the results obtained from DFT. For instance, in studying the thio-Michael addition to methyl vinyl ketone, CCSD(T) calculations were used to correctly describe the potential energy surface and the stability of the carbanion intermediate, a feature that some DFT functionals failed to predict accurately. acs.org Applying such high-level methods to this compound would provide a definitive understanding of its reaction energetics, serving as a gold standard for assessing the performance of more cost-effective DFT functionals.

Table 2: Comparison of Computational Methods for Reactivity Studies
MethodPrimary UseAdvantagesLimitations
DFT (e.g., B3LYP)Reaction pathway analysis, geometry optimizationGood balance of accuracy and computational cost.Accuracy depends on the chosen functional.
High-Level Ab Initio (e.g., CCSD(T))Highly accurate single-point energy calculations, benchmarkingConsidered the "gold standard" for accuracy.Very high computational cost, limited to smaller systems.

Spectroscopic Property Predictions from Theoretical Models

Computational models are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra) and electronic transition energies (UV-Vis spectra) that aid in the characterization of molecules. nih.gov

Theoretical spectroscopic studies have been conducted on the closely related methyl vinyl ketone. nih.govrsc.org These studies use ab initio calculations to predict rotational constants, vibrational frequencies, and the energies of different conformers (s-trans and s-cis). The calculated results show good agreement with experimental data, helping to assign complex spectra and providing insight into molecular structure and bonding. nih.gov A similar computational approach for this compound would allow for the prediction of its IR spectrum, identifying characteristic peaks for the C=O stretch of the ketone and ester, the C=C stretch, and other vibrational modes. Furthermore, calculations could predict the λmax for the π → π* and n → π* electronic transitions, which are characteristic of α,β-unsaturated ketones.

Theoretical Infrared and Nuclear Magnetic Resonance Spectroscopic Data Analysis

Information regarding the theoretical analysis of the infrared and nuclear magnetic resonance spectra of this compound is not available in the current body of scientific literature. Computational studies employing methods such as Density Functional Theory (DFT) or ab initio calculations to predict the vibrational frequencies (IR) and chemical shifts (NMR) for this specific compound have not been published.

Consequently, data tables for theoretical IR and NMR spectroscopic values cannot be generated. A detailed discussion of research findings in this specific area is not possible without the foundational computational studies.

Mechanistic Investigations of Vinyl Ketone Scaffolds in Biological and Environmental Contexts, Informing Acetoxymethyl Vinyl Ketone Research

Molecular Mechanisms in Biological Systems

The biological activity of vinyl ketones is largely governed by their electrophilic nature, which facilitates reactions with endogenous nucleophiles. This reactivity underlies their interactions with key cellular components and pathways.

Vinyl ketones are classic Michael acceptors, readily undergoing conjugate addition reactions with soft nucleophiles. wikipedia.orgfiveable.me In a biological context, the most significant nucleophile is the thiol group of cysteine residues in proteins and, particularly, in the tripeptide glutathione (B108866) (GSH). sigmaaldrich.comacs.orgjst.go.jp The reaction proceeds via a 1,4-Michael-type conjugate addition, where the nucleophilic sulfur of a thiolate anion attacks the β-carbon of the vinyl ketone's α,β-unsaturated system. semanticscholar.orgnih.gov This process leads to the formation of a stable covalent adduct. jst.go.jp

The reaction between methyl vinyl ketone (MVK), the simplest vinyl ketone, and thiols has been demonstrated to occur efficiently, even under solvent-free conditions, highlighting the inherent reactivity of the vinyl ketone scaffold. semanticscholar.orgtandfonline.com Studies have shown that MVK reacts with GSH to form a GSH-MVK adduct, leading to the depletion of intracellular GSH levels. jst.go.jpresearchgate.net This depletion of a primary cellular antioxidant is a key mechanism of toxicity for compounds like MVK. sigmaaldrich.comjst.go.jp The electrophilicity, and therefore the reactivity towards nucleophiles, is a critical determinant of the toxic potential of α,β-unsaturated carbonyls. acs.org

The general scheme for the Michael addition of a thiol (R-SH) to a vinyl ketone is as follows:

Step 1: Deprotonation of the thiol to form the more nucleophilic thiolate (R-S⁻).

Step 2: Nucleophilic attack of the thiolate on the β-carbon of the vinyl ketone.

Step 3: Protonation of the resulting enolate intermediate to yield the final adduct.

This reactivity is not limited to simple vinyl ketones. Chiral primary amine catalysts have been shown to facilitate highly efficient asymmetric sulfa-Michael additions of thiols to α-substituted vinyl ketones, demonstrating the versatility of this reaction. organic-chemistry.orgnih.gov

Table 1: Reactivity of Vinyl Ketones with Nucleophiles
ReactantNucleophileReaction TypeKey OutcomeReference
Methyl Vinyl KetoneThiophenolMichael AdditionFormation of Michael adduct semanticscholar.org
Methyl Vinyl KetoneGlutathione (GSH)Michael AdditionFormation of GSH-MVK adduct, depletion of intracellular GSH jst.go.jpresearchgate.net
α-Substituted Vinyl KetonesThiolsAsymmetric Sulfa-Michael AdditionSynthesis of chiral sulfur-containing compounds organic-chemistry.orgnih.gov

The interaction of vinyl ketones with glutathione is closely linked to the glutathione S-transferase (GST) enzyme family. mdpi.com GSTs are phase II detoxification enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, rendering them more water-soluble and facilitating their excretion. mdpi.comresearchgate.net

Compounds that are Michael acceptors, including vinyl ketones, are often substrates for GSTs. pnas.org More significantly, many of these compounds are also potent inducers of GST gene expression. pnas.orgwfu.edu The induction of these protective enzymes is considered a crucial cellular defense mechanism against chemical carcinogenesis. pnas.org For instance, α,β-unsaturated carbonyl compounds have been shown to specifically increase glutathione S-transferase activity in the intestinal mucosa of rats, an effect attributed to de novo enzyme synthesis. nih.gov Methyl vinyl ketone itself has been identified as an inducer of phase II enzymes, including quinone reductase and GST. pnas.org This induction is believed to be regulated by a common chemical signal related to the electrophilic nature of the inducers. pnas.org

While the conjugation reaction detoxifies the vinyl ketone, the induction of GSTs enhances the cell's capacity to handle subsequent electrophilic insults. However, the initial reaction can still lead to significant GSH depletion before the enzymatic induction provides a protective effect. researchgate.net

Beyond their reactions with glutathione, vinyl ketones can inhibit the function of critical enzymes and transport systems, often through the same Michael addition mechanism targeting cysteine residues in enzyme active sites or regulatory domains.

Succinate (B1194679) Dehydrogenase (SDH): Methyl vinyl ketone has been shown to inhibit succinate dehydrogenase (also known as Complex II of the mitochondrial electron transport chain) activity. nih.govresearchgate.net SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain, responsible for oxidizing succinate to fumarate. mdpi.com Inhibition of SDH can disrupt cellular energy metabolism. nih.gov The mechanism of inhibition by α,β-unsaturated carbonyls is thought to involve their action on critical components of the enzyme complex. researchgate.net

Glutamate (B1630785) Transport: MVK is also known to inhibit glutamate transport. nih.govpharmacompass.com Glutamate transporters are vital for clearing glutamate from the synaptic cleft, and their inhibition can lead to excitotoxicity. uky.edu Ketone bodies, in some contexts, have been implicated in modulating glutamate transport systems. uky.eduresearchgate.net The ability of electrophilic compounds like MVK to interfere with this process represents a significant mechanism of neurotoxicity. nih.gov

The inhibitory effects of MVK on these systems are generally less potent than those of acrolein, another α,β-unsaturated aldehyde, by approximately an order of magnitude. researchgate.netpharmacompass.com

Table 2: Effects of Methyl Vinyl Ketone (MVK) on Biological Systems
System/EnzymeObserved EffectPotential ConsequenceReference
Glutathione (GSH)Depletion of intracellular levelsIncreased oxidative stress jst.go.jp
Glutathione S-Transferase (GST)Induction of enzyme activityEnhanced detoxification capacity pnas.orgnih.gov
Succinate Dehydrogenase (SDH)Inhibition of activityDisruption of mitochondrial energy metabolism nih.govresearchgate.net
Glutamate TransportInhibition of transportPotential for neurotoxicity nih.govpharmacompass.com
Inorganic Phosphate TransportInhibition of transportDisruption of mitochondrial function nih.govresearchgate.netpharmacompass.com

Atmospheric Chemical Reaction Mechanisms

In the atmosphere, vinyl ketones are subject to chemical transformations initiated primarily by photochemically generated radicals. These processes are crucial for determining the atmospheric lifetime and environmental impact of these compounds.

The dominant daytime loss process for α,β-unsaturated ketones in the atmosphere is oxidation initiated by the hydroxyl (OH) radical. researchgate.net The reaction of OH radicals with vinyl ketones, such as methyl vinyl ketone (MVK) and vinyl acetate (B1210297), proceeds almost exclusively via the addition of the OH radical to the carbon-carbon double bond. conicet.gov.arcopernicus.org This addition primarily occurs at the terminal carbon atom. researchgate.netconicet.gov.ar

This initial addition forms a β-hydroxyalkyl radical, which then rapidly reacts with molecular oxygen (O₂) to create a β-hydroxyalkyl peroxy radical (RO₂). conicet.gov.ar The subsequent fate of this peroxy radical depends on the concentration of nitric oxide (NO).

High-NOₓ Conditions: In environments with high levels of nitrogen oxides (NOₓ), the peroxy radical primarily reacts with NO. This reaction can lead to the formation of a hydroxyalkoxy radical, which can then decompose to yield smaller carbonyl compounds like glycolaldehyde (B1209225) and methylglyoxal. researchgate.netcopernicus.orgacs.org

Low-NOₓ Conditions: Under low-NOₓ conditions, the peroxy radical can undergo other reactions, including self-reaction or reaction with the hydroperoxyl radical (HO₂). copernicus.orgacs.org These pathways can lead to the formation of hydroperoxides and α-diketones. researchgate.netacs.org

Studies on the OH-initiated oxidation of MVK have quantified the formation of major products, confirming that the reaction mechanism significantly influences the production of secondary atmospheric pollutants. researchgate.netcopernicus.org

Another critical atmospheric process for unsaturated compounds is ozonolysis, the reaction with ozone (O₃). The ozonolysis of isoprene (B109036), a major biogenic volatile organic compound, is a significant atmospheric source of methyl vinyl ketone oxide (MVK-OO), a four-carbon unsaturated Criegee intermediate. nih.govresearchgate.netaip.org

Criegee intermediates (CIs) are highly reactive, zwitterionic species that play a vital role in atmospheric chemistry. nih.govpnas.org MVK-OO is a resonance-stabilized CI due to its vinyl group. researchgate.net Its atmospheric fate is controlled by several competing pathways:

Unimolecular Decay: MVK-OO can undergo unimolecular decay, which is a major source of atmospheric OH radicals. nih.gov This process involves a hydrogen atom transfer mechanism. nih.gov The thermal unimolecular decay rate for the syn-conformer of MVK-OO has been estimated to be 33 s⁻¹ at 298 K and 1 atm. nih.gov

Bimolecular Reactions: Criegee intermediates react rapidly with various atmospheric trace gases. MVK-OO has been shown to react with water vapor, sulfur dioxide (SO₂), and formic acid. pnas.org These reactions can contribute to the formation of secondary organic aerosols. pnas.org

Photodissociation: MVK-OO absorbs in the UV-visible region and can undergo rapid dissociation upon electronic excitation, yielding methyl vinyl ketone and an oxygen atom (O ¹D). aip.org

Photolytic Pathways and Product Distribution

The study of the photolytic degradation of vinyl ketone scaffolds provides crucial insights into their environmental fate and biological activity. While direct photolysis data for acetoxymethyl vinyl ketone is not extensively available, a comprehensive understanding can be derived from the well-documented photochemistry of analogous α,β-unsaturated ketones, particularly methyl vinyl ketone (MVK). The photolytic behavior of these compounds is predominantly governed by Norrish Type I and Norrish Type II reactions, which are photochemical processes involving the excitation of the carbonyl group. wikipedia.orgnih.gov

Upon absorption of ultraviolet (UV) radiation, the carbonyl chromophore in a vinyl ketone molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). nih.gov The subsequent photochemical reactions typically proceed from this triplet state. magadhmahilacollege.org

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the bond alpha to the carbonyl group. For vinyl ketones, this results in the formation of a vinyl radical and an acyl radical. wikipedia.org In the case of this compound, the α-cleavage can occur on either side of the carbonyl group. However, cleavage of the bond between the carbonyl carbon and the vinyl group is generally more favored due to the resonance stabilization of the resulting vinyl radical.

The subsequent fate of these radical fragments can vary depending on the reaction conditions, such as the solvent and the presence of oxygen. The acyl radical can undergo decarbonylation to produce carbon monoxide and a methyl radical. The vinyl radical and the methyl radical can then engage in a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to form new products.

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon relative to the carbonyl group. wikipedia.org The excited carbonyl group abstracts this γ-hydrogen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two main pathways: cyclization to form a cyclobutanol (B46151) derivative or fragmentation (β-cleavage) to yield an enol and an alkene. wikipedia.org

For this compound, the acetoxymethyl group does not possess a γ-hydrogen in the traditional sense for a classic Norrish Type II reaction. However, modified Norrish Type II processes involving hydrogen abstraction from other positions have been observed in similar systems, although they are generally less common. kpi.ua

Photolytic Pathways of Methyl Vinyl Ketone as an Analog

Research on the photolysis of methyl vinyl ketone (MVK) at 308 nm has shown that the primary products are propylene (B89431) and carbon monoxide, with smaller amounts of methane. researchgate.net The formation of propylene and carbon monoxide suggests a pathway that does not primarily involve the generation of free radicals through dissociation, which is consistent with a concerted or rapid sequential process following excitation. The absence of significant amounts of ethane, ethylene, and 1,3-butadiene (B125203) further supports that radical dissociation is not a dominant pathway under these conditions. researchgate.net

The observed product distribution for MVK photolysis provides a basis for predicting the potential products from this compound. By analogy, the primary photolytic pathways for this compound are expected to involve rearrangements and eliminations that may not necessarily proceed through long-lived radical intermediates, especially under environmentally relevant UV wavelengths.

Anticipated Product Distribution for this compound

Based on the established photochemistry of vinyl ketones, a hypothetical product distribution for the photolysis of this compound can be proposed. The primary pathways are likely to be variants of Norrish-type reactions, leading to a range of smaller, more volatile compounds.

Proposed Product Plausible Formation Pathway
Carbon Monoxide (CO)Decarbonylation of the acyl radical (from Norrish Type I)
Methyl AcetateRearrangement and fragmentation processes
Propenal (Acrolein)Fragmentation pathways
Formaldehyde (B43269)Fragmentation of the acetoxymethyl group
MethaneFrom methyl radicals generated during fragmentation

It is important to note that the relative yields of these products would be highly dependent on the specific reaction conditions, including the wavelength of light, the solvent, temperature, and the presence of photosensitizers or quenchers. For instance, in aqueous environments, indirect photolysis mediated by natural photosensitizers could play a significant role and alter the product distribution.

Future Research Directions and Emerging Applications of Acetoxymethyl Vinyl Ketone

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of acetoxymethyl vinyl ketone is largely dictated by its conjugated system, making it an excellent substrate for a variety of catalytic transformations. Future research is centered on creating more efficient, selective, and enantioselective catalytic systems to control its reactions.

Palladium-catalyzed reactions have shown significant promise. For instance, palladium catalysts are effective in the functionalization of indoles with 2-acetoxymethyl-substituted electron-deficient alkenes like AMVK. acs.org Furthermore, palladium-catalyzed [3+2] cycloaddition reactions involving vinylcyclopropanes and α,β-unsaturated ketones can produce functionalized cyclopentanoids and tetrahydrofurans. researchgate.net The development of new phosphine (B1218219) ligands and chiral catalysts for these palladium-mediated processes is a key research avenue, aiming to achieve higher yields and enantioselectivities for creating complex chiral molecules. researchgate.netthieme-connect.com

Organocatalysis represents another major frontier. Chiral organocatalysts have been successfully used for the enantioselective conjugate addition of various nucleophiles to vinyl ketones. mdpi.com For example, binaphthyl-modified bifunctional organocatalysts can promote the Michael addition of 3-aryl-substituted oxindoles to methyl vinyl ketone, achieving high yields and enantioselectivities up to 91% ee. mdpi.com Future work will likely focus on designing new organocatalysts that are effective for the more sterically demanding this compound, expanding the scope of accessible chiral products. Research into metal-free catalysis, such as using molecular iodine for Nazarov cyclizations of divinyl ketones, also presents a promising direction for creating cyclopentenone structures. organic-chemistry.org

Below is a table summarizing promising catalytic systems for transformations involving vinyl ketones.

Catalytic System Transformation Type Key Advantages/Findings Potential Application for AMVK
Palladium(0) Complexes[3+2] CycloadditionForms five-membered rings (tetrahydrofurans); can be diastereoselective. researchgate.netSynthesis of functionalized cyclopentane (B165970) and tetrahydrofuran (B95107) scaffolds.
Palladium Acetate (B1210297)/Phosphine LigandsC3 Alkylation of IndolesEnables direct functionalization of heterocyclic compounds. acs.orgCreation of complex indole-based molecules for medicinal chemistry.
Chiral Bifunctional OrganocatalystsEnantioselective Michael AdditionHigh yields and enantioselectivities (up to 91% ee) for creating quaternary carbon centers. mdpi.comAsymmetric synthesis of 3,3-disubstituted oxindoles and other chiral compounds.
Rhodium(I) Complexes[(3+2)+1] CycloadditionConstructs fused bicyclic systems (e.g., 5/6 and 6/6 fused rings) from vinylcyclopropanes. pku.edu.cnAccess to complex polycyclic molecular architectures.
Iron-based CatalystsDehydrogenative CouplingUtilizes earth-abundant metals for the synthesis of α,β-unsaturated ketones from alcohols. mdpi.comDevelopment of more sustainable iron-catalyzed cross-coupling reactions.

Integration into Continuous Flow Chemistry Methodologies

The integration of this compound chemistry into continuous flow systems is a significant area for future development, promising enhanced safety, efficiency, and scalability. mit.edu Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is crucial for managing the often exothermic and rapid reactions involving reactive intermediates like AMVK. mit.edu

Key advantages of using flow chemistry for AMVK transformations include:

Improved Safety: The small reactor volumes inherent to flow systems minimize the risks associated with handling potentially unstable reagents and exothermic reactions. mit.edu

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, leading to faster reaction times, higher yields, and reduced catalyst loadings. mit.edu

Scalability: Continuous production in flow reactors allows for the generation of large quantities of product over time without the need for large-volume batch reactors. mit.edu Methodologies have been proposed for scalable continuous flow systems with throughputs of 1–5 kg/h , incorporating in-line purification.

Process Control: Real-time monitoring and automation can be integrated into flow systems, enabling precise control over product quality and minimizing batch-to-batch variability. mit.edu

Future research will focus on adapting existing batch reactions of AMVK, such as cycloadditions and Michael additions, to continuous flow conditions. This includes the development of immobilized catalysts and reagents compatible with flow reactors, which would simplify purification and enable catalyst recycling, further aligning with green chemistry principles.

Exploration of Sustainable and Eco-Friendly Synthetic Approaches

Adherence to the principles of green chemistry is becoming increasingly important in chemical synthesis. acs.org For this compound, future research will emphasize the development of more sustainable and environmentally benign synthetic methodologies.

A primary focus is the replacement of conventional organic solvents with greener alternatives. Water is a particularly attractive medium for cycloaddition reactions involving dienophiles like vinyl ketones, as it can enhance reaction rates and selectivity. academie-sciences.fr The use of aqueous systems, potentially with the aid of surfactants or phase-transfer catalysts, for AMVK reactions is a promising research direction. academie-sciences.frnih.gov

Another key area is the principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org This involves designing reactions that minimize the formation of byproducts. Catalysis is integral to this goal, as highly selective catalysts can direct reactions towards the desired product with minimal waste. acs.orgrsc.org For example, developing catalytic systems that operate under solvent-free conditions or use waste-free oxidizing agents like nitrogen dioxide represents a significant step towards sustainability. nih.govrsc.org

The following table highlights green chemistry strategies applicable to AMVK synthesis and transformations.

Green Chemistry Principle Strategy Example/Potential Application
Safer Solvents and Auxiliaries Use of water as a reaction medium.Performing Diels-Alder or Michael addition reactions of AMVK in aqueous systems to enhance rates and reduce organic solvent waste. academie-sciences.fr
Waste Prevention Solvent-free reactions.Conducting organocatalytic cyanosilylation of ketones under solvent-free conditions. rsc.org
Atom Economy High-selectivity catalysis.Employing catalysts that provide high chemo-, regio-, and stereoselectivity to minimize byproducts. acs.org
Catalysis Use of heterogeneous or recyclable catalysts.Developing immobilized palladium or organocatalysts for use in batch or continuous flow, allowing for easy separation and reuse. ims.ac.jp
Renewable Feedstocks Synthesis from bio-based sources.Exploring synthetic pathways to AMVK or its precursors from carbohydrates or other renewable materials. acs.org

Advanced Applications in Polymer Chemistry and Material Science

This compound is a promising monomer for the creation of advanced functional polymers and materials. Its vinyl group allows for polymerization, while the ketone and acetoxy functionalities provide sites for post-polymerization modification or introduce specific properties to the polymer backbone.

A significant emerging application is in the synthesis of liquid crystal (LC) polymers. nih.gov Novel vinyl ketone monomers with mesogenic substituents have been synthesized and polymerized to create polymers that exhibit liquid crystalline behavior. nih.gov These materials are of interest for applications in optics, displays, and sensors.

Furthermore, vinyl ketone-based polymers are known to be photodegradable. nih.govrsc.org The ketone group can undergo Norrish-type photochemical reactions upon UV irradiation, leading to chain scission. rsc.org This property is highly valuable for developing photoresists for lithography or creating environmentally degradable plastics.

Controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are being explored to synthesize well-defined poly(vinyl ketone)s. nih.govrsc.orgrsc.org RAFT allows for precise control over molecular weight and dispersity, enabling the creation of block copolymers and other complex architectures with tailored properties. rsc.org

The table below summarizes polymerization methods and potential applications for polymers derived from vinyl ketones.

Polymerization Method Monomer Type Resulting Polymer Properties Emerging Applications
Free Radical PolymerizationVinyl ketones with mesogenic groupsLiquid crystalline behavior, photodegradable. nih.govOptical films, smart materials, degradable plastics.
RAFT PolymerizationVinyl ketones (e.g., BVK, TVK)Controlled molecular weight and low dispersity, block copolymers possible. nih.govrsc.orgPhotoresists, advanced functional coatings, nanostructured materials.
Photoinduced Electron Transfer (PET-RAFT)Methyl, ethyl, phenyl vinyl ketonesControlled polymerization under visible light, even in the presence of air. rsc.orgScalable and green synthesis of well-defined functional polymers.
Self-initiation under Blue LightPhenyl vinyl ketoneAllows for catalyst-free photopolymerization. rsc.orgSimplified synthesis of specialty polymers for electronics and biomedical use.

Targeted Synthesis of Chemically Diverse and Biologically Relevant Scaffolds

A major driving force in modern drug discovery is the synthesis of novel molecular scaffolds that provide access to unexplored chemical space. mdpi.comwhiterose.ac.uk this compound, with its multiple functional handles, is an ideal starting material for building diverse and complex molecular architectures that are relevant to medicinal chemistry. guidechem.com

Cycloaddition reactions are a powerful tool for this purpose. For example, palladium-catalyzed [3+2] cycloadditions with AMVK can be used to construct substituted tetrahydrofuran and cyclopentane rings, which are core structures in many natural products and pharmaceuticals. researchgate.net Similarly, Diels-Alder reactions can yield complex cyclohexene (B86901) derivatives. The ability to control the stereochemistry of these reactions using chiral catalysts is crucial for creating libraries of drug-like molecules. researchgate.netacademie-sciences.fr

Michael addition reactions followed by intramolecular cyclizations (e.g., Robinson annulation) are another key strategy. mdpi.com This allows for the construction of fused ring systems, such as those found in steroids and alkaloids. The functional groups on AMVK can be used to direct these cyclizations or to introduce further diversity into the final scaffold. For example, the reaction of vinyl ketones with substituted indoles can lead to new carbazole (B46965) and indole (B1671886) derivatives. acs.org The synthesis of bicyclic scaffolds inspired by natural products like Elaeokanidine A often relies on building blocks that can undergo sequential addition and cyclization reactions. semanticscholar.org

Future research will focus on developing one-pot, multi-component reactions involving AMVK to rapidly generate molecular complexity. The goal is to create libraries of sp3-rich, three-dimensional scaffolds that possess favorable physicochemical properties for biological screening. whiterose.ac.uksemanticscholar.org

Q & A

Q. What is the molecular structure and key physicochemical properties of MVK relevant to experimental design?

MVK (C₄H₆O) is an α,β-unsaturated ketone with the structure CH₃COCH=CH₂. Key properties include:

  • Boiling point : 81.4°C .
  • Flash point : -7°C (high flammability) .
  • Vapor pressure : 100 hPa at 20°C, indicating volatility .
  • Reactivity : Combines electrophilic carbonyl and nucleophilic alkene groups, enabling conjugate additions and cyclizations . Methodological Note: Use inert atmospheres (N₂/Ar) during handling due to flammability and reactivity. Monitor vapor exposure using gas chromatography .

Q. How is MVK synthesized in laboratory settings, and what are common purity challenges?

MVK is synthesized via Mannich reaction or acetone-formaldehyde condensation :

  • Mannich route : React acetone with formaldehyde and diethylammonium chloride to form a Mannich adduct, followed by acid-catalyzed elimination .
  • Industrial route : Condense acetone and formaldehyde, then dehydrate (yields 90–97% after distillation) . Methodological Note: Purify via fractional distillation under reduced pressure to avoid thermal decomposition. Assess purity via NMR and GC-MS .

Q. What safety protocols are critical when handling MVK in synthesis workflows?

MVK is highly toxic (oral LD₅₀: 23.1 mg/kg in rats) and flammable (autoignition: 491°C). Key precautions:

  • Use explosion-proof equipment and static-safe containers .
  • Wear Viton gloves and indirect-vent goggles to prevent dermal/ocular exposure .
  • Store at ≤4°C with stabilizers (e.g., hydroquinone) to inhibit polymerization .

Advanced Research Questions

Q. How does MVK participate in atmospheric oxidation processes, and what analytical methods quantify its reaction pathways?

MVK is a major isoprene oxidation product in the atmosphere. Key reactions:

  • OH radical addition : Forms peroxy radicals, leading to secondary organic aerosols (SOA) .
  • Ozonolysis : Generates carbonyl oxides (Criegee intermediates) and organic acids (e.g., acetic acid) . Methodological Note: Simulate reactions in smog chambers with FTIR/GC-MS detection. Apply principal component analysis (PCA) to dissect reaction networks .

Q. What mechanistic insights explain MVK’s role in Robinson Annulation and related cyclization reactions?

MVK enables six-membered ring formation via:

  • Enolate generation : Deprotonate MVK with NaH or LDA to form nucleophilic enolates.
  • Conjugate addition : Attack electrophilic substrates (e.g., ketones), followed by intramolecular cyclization . Methodological Note: Optimize base strength (e.g., KHMDS vs. NaOH) to control regioselectivity. Monitor intermediates via in-situ IR .

Q. How do substituents influence MVK’s reactivity in Michael condensations, and what steric/electronic factors govern product distribution?

Studies on acetoethylation (Michael addition of MVK to ketones) reveal:

  • Electron-deficient ketones (e.g., aryl ketones) favor 1,4-additions due to enhanced electrophilicity.
  • Steric hindrance at the α-position reduces yields in bulky substrates . Methodological Note: Screen Lewis acids (e.g., BF₃·Et₂O) to accelerate sluggish reactions. Use DFT calculations to model transition states .

Q. What contradictions exist in the ozonolysis literature for MVK, and how can experimental design resolve them?

Discrepancies include:

  • Primary carbonyl yields : Conflicting reports on acetaldehyde vs. formaldehyde formation .
  • Criegee intermediate stability : Disputed branching ratios for decomposition pathways . Methodological Note: Employ isotopically labeled MVK (e.g., ¹³C) and cavity-enhanced spectroscopy to track intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.